molecular formula C12H12N4O4 B2718264 (2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate CAS No. 1707587-03-8

(2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate

Cat. No.: B2718264
CAS No.: 1707587-03-8
M. Wt: 276.252
InChI Key: RBYBKKSZCLWGOG-UHFFFAOYSA-N
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Description

(2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate is a sophisticated pyrimidine-based chemical building block designed for advanced medicinal chemistry and drug discovery research. Pyrimidine derivatives are recognized as privileged scaffolds in the development of novel therapeutic agents due to their presence in nucleic acids and their ability to interact with diverse biological targets . This bifunctional compound is of significant interest for exploring structure-activity relationships (SAR) in the design of enzyme inhibitors, particularly against kinase targets . Research into similar methoxypyrimidine carboxylates has shown potential in various therapeutic areas, including the development of antimalarial agents through dual inhibition of essential plasmodial kinases like PfGSK3 and PfPK6 , as well as in the search for new antidiabetic treatments via inhibition of enzymes such as α-glucosidase and α-amylase . Furthermore, such compounds are frequently investigated in oncology research for their selective cytotoxic properties . The structure of this compound, featuring two methoxypyrimidine units, makes it a valuable intermediate for synthesizing more complex molecules for high-throughput screening and hit-to-lead optimization campaigns. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-18-11-13-3-8(4-14-11)7-20-10(17)9-5-15-12(19-2)16-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYBKKSZCLWGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)COC(=O)C2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties: Pyrimidine derivatives, including (2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate, have been studied for their ability to inhibit bacterial and fungal growth. Research indicates that compounds with similar structures often exhibit significant antimicrobial activity, which could be explored further through in vitro studies.

Antioxidant Activity: The compound is hypothesized to possess antioxidant properties due to the presence of methoxy groups, which can scavenge free radicals. This characteristic is critical for protecting cells from oxidative stress, making it a candidate for further exploration in diseases related to oxidative damage.

Potential Anticancer Effects: Some studies suggest that modifications on pyrimidine rings can lead to compounds with cytotoxic properties against cancer cells. The unique structure of this compound may enhance its efficacy against specific cancer types, warranting detailed investigation.

Analytical Chemistry

Reference Standard in Analytical Techniques: The compound serves as a reference standard for various analytical methods, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its purity and structural integrity are essential for accurate identification and quantification of similar compounds in complex mixtures.

Analytical TechniqueApplication
HPLCSeparation and quantification of pyrimidine derivatives
Mass SpectrometryStructural elucidation and identification of metabolites

Biological Studies

Interaction Studies: Understanding the binding affinity of this compound with various biological targets, such as enzymes or receptors, is crucial for elucidating its mechanism of action. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to study these interactions.

Case Studies

  • Antimicrobial Activity Assessment:
    A study evaluated the antimicrobial effects of various pyrimidine derivatives against common bacterial strains. The results indicated that certain derivatives showed significant inhibition zones compared to controls, suggesting potential applications in developing new antimicrobial agents.
  • Antioxidant Capacity Evaluation:
    A comparative analysis of several pyrimidine compounds demonstrated that those with methoxy substitutions exhibited enhanced free radical scavenging activity. This finding supports the hypothesis that this compound may also possess similar properties.
  • Cytotoxicity Studies:
    Research focused on the cytotoxic effects of pyrimidine derivatives on cancer cell lines revealed that specific structural modifications led to increased cytotoxicity. This highlights the potential of this compound as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of (2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact targets and pathways are still under investigation, but it is believed to modulate certain enzymatic activities or receptor functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Activities Reference
6-(2-Methoxypyrimidin-5-yl)benzo[d]thiazol-2-amine (FTO 4) Benzo[d]thiazol-2-amine linked to 2-methoxypyrimidine Demonstrated FTO enzyme inhibition; HRMS: m/z 292.1216 (calc. 292.1212); 93% purity
4-((2-Methoxypyrimidin-5-yl)amino)benzonitrile (Compound 132) Benzonitrile linked via amino group to 2-methoxypyrimidine Lower purity (65%); molecular weight 227.09316 (HRMS); potential kinase inhibitor scaffold
Ethyl 2-aminopyrimidine-5-carboxylate Ethyl ester with amino group at pyrimidine 2-position High structural similarity (0.97); likely altered solubility vs. methoxy analogs
4-Methylbenzyl 2-methoxypyrimidine-5-carboxylate (QV-5559) 4-Methylbenzyl ester at pyrimidine 5-position 90% purity; increased lipophilicity due to benzyl group
Methyl 2-chloropyrimidine-5-carboxylate Chloro substituent at pyrimidine 2-position Electron-withdrawing Cl enhances electrophilicity; used in nucleophilic substitution reactions
Bis((2-methoxypyrimidin-5-yl)methyl)amine Dimeric structure with methylamine linker Higher molecular weight (261.28 g/mol); potential for multivalent binding
N-[[4-(4-Chlorophenyl)phenyl]methyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-... Complex inhibitor with (2-methoxypyrimidin-5-yl)methyl group Potent LDL-associated phospholipase A2 inhibition (IC50 = 0.2 nM)

Key Observations :

Structural Modifications and Electronic Effects :

  • Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing groups (e.g., Cl in ), altering reactivity and binding affinity.
  • Ethyl/benzyl esters () increase hydrophobicity compared to methyl esters, impacting bioavailability.

Biological Activity :

  • The (2-methoxypyrimidin-5-yl)methyl group in is critical for potent enzyme inhibition (IC50 = 0.2 nM), suggesting its role in target engagement.
  • FTO 4 () highlights the benzo[d]thiazole scaffold’s utility in RNA demethylase inhibition.

Synthetic Utility: Chloro- and cyano-substituted pyrimidines () serve as intermediates for further functionalization (e.g., Suzuki couplings, aminations).

Research Findings and Data

Physical Properties :

  • Purity : Analog purity varies widely (65% for Compound 132 vs. 95% for FTO 4 ), reflecting synthetic challenges in pyrimidine chemistry.
  • Spectroscopic Data :
    • FTO 4: ¹³C NMR signals at 163.4, 159.7 ppm (pyrimidine carbons); HRMS confirms molecular ion .
    • Compound 132: ¹H NMR shows aromatic protons at δ 7.8–8.2 ppm .

Biological Activity

The compound (2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate (MMPM) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MMPM, including its antimicrobial, antioxidant, and anticancer properties, as well as its synthesis and structural comparisons with related compounds.

Chemical Structure and Properties

MMPM is characterized by the presence of two methoxy groups attached to the pyrimidine rings and a carboxylate moiety. Its molecular formula is C12H12N4O4C_{12}H_{12}N_{4}O_{4} with a molecular weight of 276.25 g/mol . The structural features suggest that MMPM may interact with various biological systems, potentially leading to diverse pharmacological effects.

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activities. Preliminary studies indicate that MMPM may exhibit inhibitory effects against certain bacterial and fungal strains. The presence of nitrogen in the pyrimidine ring enhances its interaction with microbial targets, although specific data on MMPM's efficacy against particular pathogens remains limited .

Antioxidant Activity

Compounds similar to MMPM have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The antioxidant potential of MMPM warrants further investigation through in vitro assays to quantify its efficacy .

Anticancer Effects

Research has shown that modifications on pyrimidine rings can lead to compounds with cytotoxic properties against cancer cells. While direct studies on MMPM's anticancer effects are sparse, it shares structural similarities with known anticancer agents, suggesting potential activity. For instance, derivatives of pyrimidines have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Synthesis of MMPM

The synthesis of this compound typically involves multi-step synthetic pathways. Techniques such as microwave-assisted synthesis or solvent-free conditions can enhance yields and reduce reaction times. The synthetic route often includes the formation of intermediates that undergo further functionalization to yield the final product .

Comparison with Related Compounds

To understand the unique properties of MMPM, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
2-MethylpyrimidineMethyl group on the pyrimidine ringKnown for its role in nucleic acid metabolism
2-AminopyrimidineAmino group on the pyrimidine ringExhibits significant antibacterial activity
4,6-DimethoxypyrimidineTwo methoxy groups on different positionsPotential anti-inflammatory properties

These comparisons highlight how variations in structure can influence biological activity, suggesting that MMPM may possess distinct properties not present in simpler derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2-Methoxypyrimidin-5-yl)methyl 2-methoxypyrimidine-5-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of pyrimidine intermediates via cyclization or substitution. For example, methyl 4,5-dimethoxy-2-nitrobenzoate derivatives can serve as precursors for pyrimidine rings (as seen in AZD8931 synthesis) .
  • Step 2 : Esterification or coupling reactions. Methyl/ethyl esters (e.g., methyl 2-methoxypyridine-5-carboxylate) are often used to introduce carboxylate groups .
  • Step 3 : Methoxy group introduction via alkylation or nucleophilic substitution. Phosphoryl chloride or methyl iodide are common reagents for methoxy functionalization .
  • Purification : Column chromatography or recrystallization ensures >95% purity, similar to protocols for ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methoxy (-OCH3_3), ester (-COO-), and pyrimidine ring protons. Chemical shifts for methoxy groups typically appear at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C14_{14}H14_{14}N4_4O5_5 has a theoretical MW of 342.3 g/mol).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, SHELXL is widely used for small-molecule refinement .

Q. What solvents and conditions optimize solubility for in vitro studies?

  • Methodological Answer :

SolventSolubility (mg/mL)Conditions
DMSO>10Room temperature
Methanol~540–50°C with sonication
Water<0.1Neutral pH
  • Data extrapolated from structurally related pyrimidine carboxylates (e.g., ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate) .

Advanced Research Questions

Q. How do the methoxy substituents influence electronic and steric properties in reactivity studies?

  • Methodological Answer :

  • Electronic Effects : Methoxy groups act as electron donors via resonance, stabilizing intermediates in nucleophilic aromatic substitution (e.g., SNAr reactions). This is critical in cross-coupling reactions using boronic acids (e.g., (2-Methoxypyrimidin-5-yl)boronic acid) .
  • Steric Effects : Ortho-methoxy groups hinder rotational freedom, as observed in ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate . Computational modeling (DFT) quantifies steric hindrance using van der Waals radii .

Q. What computational approaches predict pharmacokinetic properties or binding affinity?

  • Methodological Answer :

  • Docking Studies : Software like AutoDock Vina models interactions with biological targets (e.g., dopamine D2 or serotonin 5-HT3 receptors, as in benzamide derivatives) .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.1), permeability (Caco-2 > 5 × 106^{-6} cm/s), and cytochrome P450 interactions .

Q. How can structural analogues be designed to improve metabolic stability?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace methoxy groups with trifluoromethyl (-CF3_3) or chloro (-Cl) to reduce oxidative metabolism (e.g., ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate) .
  • Ring Modification : Substitute pyrimidine with pyrrolo[3,2-d]pyrimidine scaffolds to enhance rigidity, as seen in antifolate agents .
  • Prodrug Strategies : Introduce esterase-sensitive groups (e.g., allyl or benzyl esters) to improve bioavailability .

Contradictions and Limitations in Current Evidence

  • Synthesis Yield Variability : Reports of 2–5% overall yields in multi-step syntheses (e.g., AZD8931) suggest scalability challenges .
  • Crystallographic Data Gaps : Limited high-resolution structures for this specific compound require reliance on analogues (e.g., SHELX-refined ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) .

Safety and Handling Protocols

  • PPE Requirements : Gloves, lab coats, and goggles are mandatory. Avoid skin contact due to potential irritancy (similar to 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine protocols) .
  • Waste Disposal : Classify as hazardous organic waste and incinerate at >1000°C to prevent environmental release .

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